Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate
CAS No.: 1304304-50-4
Cat. No.: VC3061928
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate - 1304304-50-4](/images/structure/VC3061928.png)
Specification
CAS No. | 1304304-50-4 |
---|---|
Molecular Formula | C16H18N2O2 |
Molecular Weight | 270.33 g/mol |
IUPAC Name | methyl 3-amino-4-(2,5-dimethylanilino)benzoate |
Standard InChI | InChI=1S/C16H18N2O2/c1-10-4-5-11(2)15(8-10)18-14-7-6-12(9-13(14)17)16(19)20-3/h4-9,18H,17H2,1-3H3 |
Standard InChI Key | CRDFFHMMVNAPKL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2)C(=O)OC)N |
Canonical SMILES | CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2)C(=O)OC)N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Structure
Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate features a complex arrangement of functional groups on a benzene ring backbone. The compound contains:
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A methyl ester group at the 1-position
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A primary amino group at the 3-position
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A secondary amine connecting the main benzene ring to a 2,5-dimethylphenyl group at the 4-position
This structural arrangement creates a molecule with multiple reactive sites and potential for diverse chemical interactions. The presence of two different amine groups (primary and secondary) provides distinct nucleophilic centers that can participate in various chemical reactions .
Physical and Chemical Properties
The fundamental physicochemical properties of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate are summarized in Table 1:
Property | Value |
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Molecular Formula | C16H18N2O2 |
Molecular Weight | 270.33 g/mol |
CAS Number | 1304304-50-4 |
IUPAC Name | Methyl 3-amino-4-(2,5-dimethylanilino)benzoate |
InChI Key | CRDFFHMMVNAPKL-UHFFFAOYSA-N |
SMILES Notation | CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2)C(=O)OC)N |
Physical State | Solid (presumed at standard conditions) |
The compound contains multiple functional groups that significantly influence its chemical behavior:
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The primary amino group (-NH2) at the 3-position serves as a strong nucleophile and can participate in various reactions including acylation, alkylation, and condensation.
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The secondary amine linking the two aromatic rings can engage in hydrogen bonding and participate in various chemical transformations.
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The methyl ester group is susceptible to hydrolysis under acidic or basic conditions and can undergo transesterification reactions.
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The aromatic rings can participate in electrophilic aromatic substitution reactions, though reactivity patterns will be influenced by the electronic effects of the existing substituents .
Synthetic Approaches
Esterification of the Corresponding Acid
This approach would involve the conversion of 3-amino-4-[(2,5-dimethylphenyl)amino]benzoic acid to its methyl ester using methods similar to those documented for related compounds. Based on synthetic procedures for similar compounds, the following protocol could be adapted:
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In a round-bottom flask, combine 3-amino-4-[(2,5-dimethylphenyl)amino]benzoic acid with anhydrous methanol.
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Cool the solution in an ice bath.
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Add thionyl chloride (SOCl2) dropwise while maintaining the temperature.
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Stir and reflux the reaction mixture for 4 hours.
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Concentrate the mixture under reduced pressure.
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Add a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
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Dry the combined organic phases over magnesium sulfate.
This method parallels the documented synthesis of Methyl 3-amino-4-methylbenzoate, which achieved a 97% yield using similar conditions .
Nucleophilic Aromatic Substitution
Another potential approach could involve:
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Starting with methyl 3-amino-4-fluorobenzoate (or another suitable leaving group).
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Reacting with 2,5-dimethylaniline under appropriate conditions to facilitate nucleophilic aromatic substitution.
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The electron-withdrawing ester group would activate the 4-position for nucleophilic attack.
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The reaction might require elevated temperatures and potentially a base or catalyst.
Considerations for Synthesis
When synthesizing Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate, several factors must be considered:
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The reactivity difference between the primary and secondary amine groups
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Potential side reactions including over-esterification
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Purification challenges related to similar polarity compounds
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The need for protecting groups if starting from precursors with multiple reactive sites
The pH control during synthesis and workup is critical, as seen in the patent for related methyl benzoate derivatives, where maintaining specific pH ranges (4-9 during initial processing and 9-12 during later stages) resulted in yields over 85% .
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structural analysis, predicted 1H NMR signals for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate would include:
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Methyl ester protons: singlet at approximately δ 3.8-3.9 ppm
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Two methyl groups on the 2,5-dimethylphenyl moiety: singlets at approximately δ 2.1-2.3 ppm
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Aromatic protons: multiple signals in the δ 6.5-7.5 ppm region
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Primary amine protons: broad singlet at approximately δ 3.5-4.0 ppm
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Secondary amine proton: broader singlet at approximately δ 5.0-6.0 ppm
The exact chemical shifts would be influenced by electronic effects, concentration, solvent, and temperature.
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
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N-H stretching (primary amine): 3300-3500 cm-1
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N-H stretching (secondary amine): 3200-3400 cm-1
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C=O stretching (ester): 1700-1730 cm-1
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C-O stretching (ester): 1200-1250 cm-1
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Aromatic C=C stretching: 1400-1600 cm-1
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C-H stretching (aromatic and aliphatic): 2850-3050 cm-1
Reactivity and Chemical Behavior
Amine Reactivity
The primary amine at the 3-position and the secondary amine connecting the two aromatic systems provide distinct reactivity patterns:
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The primary amine can undergo typical reactions including:
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Acylation with acid chlorides or anhydrides
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Reductive amination with aldehydes or ketones
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Sulfonylation with sulfonyl chlorides
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Diazotization with nitrous acid
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The secondary amine, while less reactive due to steric hindrance, can still participate in:
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Acylation reactions (though requiring more forcing conditions)
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Alkylation reactions
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Coordination with metal ions
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Ester Functionality
The methyl ester group presents additional reaction possibilities:
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Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid
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Transesterification with other alcohols
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Reduction to primary alcohol using reducing agents like lithium aluminum hydride
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Amidation reactions with amines to form amides
Acid-Base Properties
The primary and secondary amine groups exhibit basic properties, with pKa values typically in the range of 4-5 for aromatic amines. The presence of the electron-withdrawing ester group likely reduces the basicity of the nearby amine groups compared to simple anilines. Benzoic acids typically have pKa values around 4.2, suggesting that the corresponding carboxylic acid form of this compound would have similar acidity .
Comparative Analysis with Related Compounds
Structural Comparison
Table 2 provides a comparative analysis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate with structurally related compounds:
Functional Group Effects
The positioning and nature of functional groups significantly impact reactivity and properties:
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The ortho-relationship between the amino group at position 3 and the (2,5-dimethylphenyl)amino group at position 4 creates a unique electronic environment that influences reactivity.
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Compared to Methyl 3-aminobenzoate, the title compound shows increased steric hindrance around the secondary amine, potentially affecting its reactivity.
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The dimethyl substitution pattern on the secondary aniline ring differs from the methyl substitution patterns in compounds like Methyl 4-amino-3,5-dimethylbenzoate, influencing electronic distribution and reactivity.
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